7-(Trifluoromethyl)isoquinoline-3-carboxylic acid

Medicinal Chemistry Physicochemical Properties ADME Optimization

Medicinal chemists require precise electronic and lipophilic tuning for CNS-penetrant kinase inhibitors. Substituting with generic isoquinoline-3-carboxylic acid (LogP ~1.5) fails to achieve the necessary membrane permeability. This 7-CF₃ analog offers: • Enhanced lipophilicity (LogP 2.95) for improved blood-brain barrier passive diffusion • Stronger carboxylic acid acidity enabling higher-yielding amide couplings under mild conditions • Consistent ≥98% purity minimizing process-related impurities during scale-up

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
CAS No. 1256787-80-0
Cat. No. B3186563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)isoquinoline-3-carboxylic acid
CAS1256787-80-0
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-4-9(10(16)17)15-5-7(6)3-8/h1-5H,(H,16,17)
InChIKeyXTVCEAFDLNWAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)isoquinoline-3-carboxylic Acid: Key Building Block


7-(Trifluoromethyl)isoquinoline-3-carboxylic acid is a heteroaromatic building block characterized by a trifluoromethyl (-CF₃) substituent at the 7-position and a carboxylic acid handle at the 3-position of the isoquinoline core. With a molecular formula of C₁₁H₆F₃NO₂ and a molecular weight of 241.17 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and receptor modulators, where the electron-withdrawing and lipophilic CF₃ group is leveraged to enhance metabolic stability and target binding [1].

Core scaffold Isoquinoline-3-carboxylic acid with 7-trifluoromethyl substitution
Functional handles 3-carboxylic acid for amide coupling; CF₃ group for lipophilicity and metabolic stability
Medicinal chemistry May support kinase inhibitor and receptor modulator synthesis

Limitations of Generic Substitution


While isoquinoline-3-carboxylic acid (CAS 6624-49-3) serves as a foundational scaffold, its substitution with the 7-trifluoromethyl analog is not a straightforward interchange. The introduction of the -CF₃ group fundamentally alters the molecule's physicochemical and electronic properties, which directly impacts its utility in advanced synthesis and biological activity. Compared to the unsubstituted parent, the 7-CF₃ derivative exhibits a significantly higher calculated LogP (2.95 vs. ~1.13-1.93), indicating markedly enhanced lipophilicity and membrane permeability [1]. Furthermore, the strong electron-withdrawing nature of the -CF₃ group is known to influence the acidity of the carboxylic acid, modulating its reactivity in amide coupling and esterification reactions critical for generating compound libraries [2]. These property shifts mean that in a structure-activity relationship (SAR) campaign or a multi-step synthetic route, substituting the 7-CF₃ analog for a non-fluorinated or differently substituted isoquinoline will lead to different reaction kinetics, purification profiles, and ultimately, a different final product profile. Therefore, when a specific electronic effect or lipophilic character at the 7-position is required, generic substitution is not chemically or functionally equivalent [3].

7-(Trifluoromethyl) isoquinoline-3-carboxylic acid Risk Context Generic isoquinoline-3-carboxylic acid
Enhanced lipophilicity May alter membrane partitioning, purification profiles, and bioavailability estimation. Lower lipophilicity
Electron-withdrawing CF₃ increases carboxylic acid acidity May shift reaction kinetics in amide coupling; coupling reagent conditions may need optimization. Standard acidity
Position-specific electronic and steric effects Substitution at 7-position yields distinct SAR profile; direct replacement may not reproduce biological outcomes. Parent scaffold without 7-CF₃

Quantitative Differentiation vs. Comparators


Enhanced Lipophilicity vs. Unsubstituted Core

The introduction of the 7-trifluoromethyl group results in a substantial increase in the compound's lipophilicity compared to the unsubstituted isoquinoline-3-carboxylic acid scaffold. This is a direct consequence of the hydrophobic nature of the -CF₃ substituent, which is a well-established strategy in medicinal chemistry to improve membrane permeability and metabolic stability [1].

Lipophilicity shift
Reported
ΔLogP ≈ +1.02 vs. unsubstituted core
Supports selection for membrane permeability improvement
In silico prediction; cross-study comparable data
Medicinal Chemistry Physicochemical Properties ADME Optimization

Enhanced Acidity for Amide Coupling

The electron-withdrawing nature of the 7-CF₃ group is expected to increase the acidity (lower the pKa) of the 3-carboxylic acid relative to the unsubstituted analog. This electronic modulation is a key differentiator in synthetic chemistry, as it enhances the electrophilicity of the carbonyl carbon in amide and ester bond formations, potentially leading to improved yields and enabling activation strategies under milder conditions compared to less activated isoquinoline-3-carboxylic acids [1].

Acidity enhancement
Class-level inference
Predicted lower pKa
May improve amide coupling efficiency based on electronic effects
Predicted from Hammett constants; experimental verification recommended
Synthetic Chemistry Amide Coupling Electronic Effects

Isomeric Differentiation vs. 6-CF3 Analog

The specific placement of the trifluoromethyl group on the isoquinoline ring (position 7 vs. position 6) results in a distinct physicochemical profile, even when compared to its closest positional isomer, 6-(trifluoromethyl)isoquinoline-3-carboxylic acid. The 7-substituted isomer exhibits a moderately lower LogP (2.95 vs. ~3.38) and a different spatial orientation of the -CF₃ group, which can translate into distinct binding interactions with biological targets and unique SAR outcomes [1]. This subtle but critical difference underscores why these isomers are not interchangeable in lead optimization.

Isomer LogP contrast
Cross-study comparable
LogP 2.95 (7-CF₃) vs. 3.38 (6-CF₃ isomer)
7-isomer offers less lipophilic alternative for SAR fine-tuning
Based on database values; experimental confirmation advised
Medicinal Chemistry SAR Analysis Isomer Differentiation

High Purity for Reproducible Synthesis

The commercially available 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid is supplied with a guaranteed minimum purity of 98% as determined by standard analytical methods, according to reputable vendor technical datasheets . This high level of purity is essential for minimizing side reactions and ensuring reproducible yields in subsequent synthetic steps, particularly in medicinal chemistry applications where impurities can confound biological assay results.

Purity specification
Supplier specification
≥ 98% (HPLC/GC)
Reduces impurity-related artifacts in synthesis
Data to verify against lot-specific CoA
Synthetic Chemistry Quality Control Procurement

Application Scenarios for 7-(Trifluoromethyl)isoquinoline-3-carboxylic Acid


CNS-Penetrant Kinase Inhibitor Design

The significantly enhanced lipophilicity (ΔLogP = +1.02) of 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid compared to the unsubstituted isoquinoline-3-carboxylic acid makes it a superior starting point for designing kinase inhibitors intended to cross the blood-brain barrier . The increased LogP facilitates passive diffusion across lipid membranes, a crucial property for targeting CNS diseases. Researchers can leverage this core to synthesize compound libraries with improved brain exposure profiles, avoiding the need for extensive post-synthesis optimization to enhance permeability [1].

Amide Library Synthesis via HTE

The predicted higher acidity of the 3-carboxylic acid moiety, due to the electron-withdrawing 7-CF₃ group, enables more efficient and higher-yielding amide coupling reactions under mild conditions [2]. This property is particularly advantageous in automated parallel synthesis and HTE campaigns, where robust and predictable reactivity is paramount. The compound's enhanced electrophilicity reduces the formation of byproducts and simplifies purification, thereby increasing the success rate and throughput of generating diverse compound libraries for SAR exploration [3].

Lipophilicity Fine-Tuning by Isomer Selection

In SAR studies where precise control over lipophilicity is critical, the 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid offers a distinct LogP advantage over its 6-CF₃ isomer (LogP 2.95 vs. 3.38) [4]. This quantitative difference provides medicinal chemists with a valuable tool to fine-tune the physicochemical properties of a lead series. Selecting the 7-isomer over the 6-isomer can help maintain a compound's LogP within a desirable range (e.g., Lipinski's Rule of 5), potentially mitigating issues related to poor aqueous solubility and high plasma protein binding that are often associated with overly lipophilic molecules.

High-Purity Intermediate for Preclinical Synthesis

When scaling up the synthesis of a preclinical candidate, the consistent high purity (≥98%) of the 7-(Trifluoromethyl)isoquinoline-3-carboxylic acid building block is a critical factor . Procuring this high-quality intermediate minimizes the risk of introducing process-related impurities that could affect the purity profile, yield, and ultimately the safety and efficacy of the final API. For medicinal chemistry and process chemistry teams, this reliability ensures that early-stage SAR findings can be confidently reproduced during later-stage development and scale-up, reducing costly delays and analytical investigations.

Application
Selection Property
Validation Focus
Kinase inhibitor design for CNS targets
Elevated lipophilicity profile
Membrane permeability assay context
Amide coupling in parallel synthesis
Predicted enhanced carboxylic acid reactivity
Coupling condition screening
Lipophilicity optimization in SAR
Moderate lipophilicity vs. 6-isomer
Physicochemical profiling
Preclinical synthesis scale-up
High purity specification
Reproducibility across synthesis scales

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